molecular formula C20H12O4 B8039350 2,5-Dibenzoyl-1,4-benzoquinone

2,5-Dibenzoyl-1,4-benzoquinone

Cat. No.: B8039350
M. Wt: 316.3 g/mol
InChI Key: OPZHEBPPVBIZCV-UHFFFAOYSA-N
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Description

2,5-Dibenzoyl-1,4-benzoquinone is a synthetic 1,4-benzoquinone derivative substituted with benzoyl groups at the 2- and 5-positions. The benzoyl moieties confer distinct electronic and steric properties, influencing its redox behavior, solubility, and biological interactions.

Properties

IUPAC Name

2,5-dibenzoylcyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O4/c21-17-12-16(20(24)14-9-5-2-6-10-14)18(22)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZHEBPPVBIZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=O)C(=CC2=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibenzoyl-1,4-benzoquinone can be synthesized through the Friedel-Crafts acylation of 1,4-benzoquinone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibenzoyl-1,4-benzoquinone undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products Formed:

    Oxidation: Formation of higher quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of amino or thio derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2,5-dibenzoyl-1,4-benzoquinone involves its redox properties. It can undergo reversible oxidation and reduction reactions, making it an effective electron acceptor and donor. This property is crucial in its role as a catalyst and in biological redox reactions. The molecular targets include various enzymes and proteins involved in oxidative stress pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The bioactivity and physicochemical properties of 1,4-benzoquinones are highly dependent on substituent identity and position. Below is a comparative analysis of key 2,5-disubstituted derivatives:

Compound Substituents Key Properties Biological Activity References
2,5-Dibenzoyl-1,4-benzoquinone Benzoyl (C₆H₅CO-) High electron-withdrawing effect; potential for redox cycling and π-π interactions Limited data; inferred antimicrobial/cytotoxic activity based on structural analogs
2,5-Diaziridinyl-1,4-benzoquinone Aziridinyl (N-CH₂-CH₂) Strong alkylating agent; forms DNA cross-links upon reduction Potent cytotoxicity in leukemic cell lines (K562, L1210); sequence-selective DNA damage
2,5-Dibromo-1,4-benzoquinone (DBBQ) Bromo (Br) Halogenated electron acceptor; binds to Photosystem II QB site Artificial electron acceptor in photosynthesis; no direct cytotoxicity reported
2,5-Dimethoxy-1,4-benzoquinone Methoxy (OCH₃) Electron-donating groups; moderate redox activity Antimicrobial activity (IC₅₀ = 0.24–1.57 mM for FabK inhibition); no genotoxicity
2,5-Dihydroxy-3-alkyl-1,4-benzoquinone Hydroxy (OH) + alkyl Hydrophobic alkyl chain enhances membrane permeability Cytotoxicity varies with chain length (e.g., hexyl > butyl); redox-driven antiproliferative activity

Physicochemical and Pharmacokinetic Properties

  • For example, aziridinyl derivatives with E₁ = -0.45 V (vs. NHE) show higher toxicity than methoxy analogs (E₁ = -0.30 V) . Benzoyl groups, with strong electron-withdrawing effects, may shift E₁ to more positive values, enhancing redox activity.
  • Solubility and Bioavailability : Hydrophobic substituents (e.g., benzoyl, alkyl chains) improve lipid solubility but may reduce aqueous stability. Methoxy and hydroxy groups enhance water solubility, facilitating systemic distribution .

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